3-Chloro-4,5-difluoronitrobenzene

Description

Nomenclature and Structural Classification

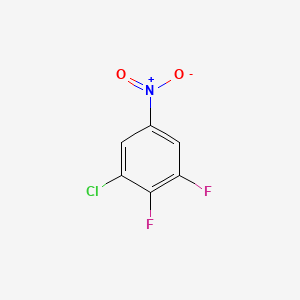

3-Chloro-4,5-difluoronitrobenzene belongs to the chemical class of polysubstituted nitrobenzenes, specifically categorized as a halogenated nitroaromatic compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 1-chloro-2,3-difluoro-5-nitrobenzene according to its substitution pattern. The molecular structure consists of a benzene ring bearing three distinct functional groups: one chlorine atom at the 3-position, two fluorine atoms at the 4- and 5-positions, and one nitro group at the 1-position relative to the chlorine substituent.

The compound exhibits a planar molecular geometry characteristic of aromatic systems, with the electron-withdrawing nature of both the nitro group and halogen substituents significantly influencing its electronic distribution. The presence of multiple electronegative substituents creates a highly polarized aromatic system that affects both chemical reactivity and physical properties. Structural analysis reveals that the chlorine atom occupies a meta position relative to the nitro group, while the two fluorine atoms are positioned ortho to each other and meta to the nitro functionality.

The systematic classification places this compound within the broader category of multisubstituted benzenes, specifically as a member of the chlorodifluoronitrobenzene family. The unique arrangement of substituents creates distinct steric and electronic environments that differentiate it from other isomeric forms and related compounds in this chemical series.

Historical Context and Discovery

The development of halogenated nitrobenzene compounds traces its origins to the pioneering work in aromatic nitration chemistry established in the nineteenth century. The foundational understanding of nitrobenzene chemistry began with the work of German chemist Eilhardt Mitscherlich, who first prepared nitrobenzene in 1834 by treating benzene with fuming nitric acid. This breakthrough established the fundamental nitration methodology that would later be extended to more complex polysubstituted systems.

The evolution toward halogenated nitrobenzenes emerged through advances in aromatic substitution chemistry and the development of selective halogenation techniques. Industrial processes for producing nitrobenzene using mixed nitric and sulfuric acids became commercially established, providing the foundation for subsequent modifications to incorporate halogen substituents. The specific synthesis routes for chlorodifluoronitrobenzenes developed through innovations in fluorination chemistry and selective chlorination methodologies.

Patent literature reveals that systematic approaches to preparing 3-chloro-4-fluoronitrobenzene derivatives were established through processes involving chlorination of fluoronitrobenzene precursors in the presence of catalytic systems. These synthetic developments demonstrated the feasibility of introducing multiple halogen substituents with positional control, enabling access to specific isomeric forms including this compound.

The compound's emergence as a research target reflects the growing importance of fluorinated aromatic compounds in pharmaceutical and materials applications. The unique electronic properties conferred by the combination of chlorine, fluorine, and nitro substituents have made this compound particularly valuable as an intermediate in specialized synthetic transformations and as a building block for more complex molecular architectures.

Chemical Registry Information and Identification Parameters

This compound is registered under Chemical Abstracts Service number 53780-44-2, which serves as its primary chemical identifier in scientific databases and commercial catalogs. The compound's molecular formula C₆H₂ClF₂NO₂ corresponds to a molecular weight of 193.5354 atomic mass units, reflecting its composition of six carbon atoms, two hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and two oxygen atoms.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 53780-44-2 | |

| Molecular Formula | C₆H₂ClF₂NO₂ | |

| Molecular Weight | 193.5354 g/mol | |

| MDL Number | MFCD06658261 | |

| EINECS Number | 258-769-5 |

The Simplified Molecular Input Line Entry System representation for this compound is documented as Fc1cc(cc(c1F)Cl)N+[O-], which provides a standardized linear notation for the molecular structure. The MDL number MFCD06658261 serves as an additional registry identifier commonly used in chemical databases and inventory systems.

Physical property predictions indicate a boiling point of 232.6±35.0 degrees Celsius and a density of 1.591±0.06 grams per cubic centimeter. The compound demonstrates limited water solubility at 69.95 milligrams per liter at 25 degrees Celsius, which is consistent with its hydrophobic aromatic nature and the presence of multiple halogen substituents. The flash point is calculated at 94.4 degrees Celsius, while the vapor pressure at 25 degrees Celsius is estimated at 0.0892 millimeters of mercury.

Spectroscopic identification parameters include characteristic absorption patterns in nuclear magnetic resonance spectroscopy, where the aromatic proton signals appear in distinct chemical shift regions due to the electron-withdrawing effects of the substituents. The compound's complexity value of 187 reflects the structural intricacy resulting from the multiple substituent arrangement. The heavy atom count of 12 and hydrogen bond acceptor count of 4 provide additional molecular descriptors relevant to computational chemistry applications and property predictions.

Positional Isomers and Related Halogenated Nitrobenzenes

The family of chlorodifluoronitrobenzenes encompasses several positional isomers that differ in the arrangement of chlorine, fluorine, and nitro substituents around the benzene ring. These isomeric compounds demonstrate how subtle changes in substitution patterns can significantly influence molecular properties and reactivity profiles. The systematic study of these isomers provides insights into structure-activity relationships and guides synthetic strategy selection for specific applications.

2-Chloro-1,3-difluoro-5-nitrobenzene represents a prominent positional isomer with Chemical Abstracts Service number 3828-41-9. This compound shares the same molecular formula C₆H₂ClF₂NO₂ but exhibits different substitution positioning, where the chlorine occupies the 2-position and the nitro group is located at the 5-position relative to the fluorine substituents. The molecular weight remains identical at 193.53 grams per mole, but the altered substitution pattern creates distinct electronic and steric environments.

| Compound | CAS Number | Substitution Pattern | Key Structural Features |

|---|---|---|---|

| This compound | 53780-44-2 | Cl-3, F-4,5, NO₂-1 | Adjacent fluorines, meta-chlorine to nitro |

| 2-Chloro-1,3-difluoro-5-nitrobenzene | 3828-41-9 | Cl-2, F-1,3, NO₂-5 | Symmetrical fluorine placement |

| 1-Chloro-2,4-difluoro-5-nitrobenzene | 1481-68-1 | Cl-1, F-2,4, NO₂-5 | Non-adjacent fluorines |

| 3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | Cl-3, F-2,4, NO₂-1 | Alternating halogen pattern |

| 4-Chloro-2,5-difluoronitrobenzene | 578-28-9 | Cl-4, F-2,5, NO₂-1 | Para-chlorine to nitro |

1-Chloro-2,4-difluoro-5-nitrobenzene, identified by Chemical Abstracts Service number 1481-68-1, presents another significant isomer where the chlorine and nitro groups occupy adjacent positions. This compound demonstrates different hazard classifications compared to other isomers, with specific toxicity profiles that reflect the influence of substitution patterns on biological activity. The European Community number 216-040-9 provides additional regulatory identification for this particular isomer.

3-Chloro-2,4-difluoronitrobenzene (Chemical Abstracts Service number 3847-58-3) exhibits a substitution pattern where the fluorine atoms are positioned at non-adjacent sites. This isomer has been extensively studied for its melting point characteristics, with reported values of 41-43 degrees Celsius, and boiling point predictions of 243.0±35.0 degrees Celsius. The compound demonstrates solubility in methanol and appears as a white to light yellow crystalline material.

4-Chloro-2,5-difluoronitrobenzene represents another important member of this isomeric series, registered under Chemical Abstracts Service number 578-28-9. This compound features the chlorine substituent in a para position relative to the nitro group, creating distinct electronic effects compared to meta-substituted isomers. Commercial availability data indicates pricing structures ranging from 8 dollars per gram for smaller quantities to 421 dollars per 100-gram quantities, reflecting the specialized nature of these compounds.

The synthetic accessibility of these isomers varies considerably based on the starting materials and reaction conditions employed. Patent literature describes specific methodologies for preparing certain isomers through controlled chlorination of difluoronitrobenzene precursors. These synthetic approaches often utilize iodine catalysis and specific temperature ranges to achieve selective substitution patterns, with reaction times typically ranging from 1 to 10 hours depending on the desired product and reaction conditions.

Propriétés

IUPAC Name |

1-chloro-2,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKCLLCICPDISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202059 | |

| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53780-44-2 | |

| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53780-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053780442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-difluoronitrobenzene can be synthesized through the reaction of dichloronitrobenzene with an alkali metal fluoride. The reaction is typically carried out at temperatures not exceeding 200°C in the presence of a quaternary ammonium or phosphonium salt, crown ether, or polyethylene glycol dimethyl ether as a catalyst. This process does not require a solvent .

Industrial Production Methods

In industrial settings, the preparation of this compound involves heating dichloronitrobenzene with an excess of alkali metal fluoride. The reaction is conducted under controlled conditions to ensure high yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4,5-difluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group and halogens on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Typically involves strong nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

Nucleophilic Aromatic Substitution: Products depend on the nucleophile used; for example, substitution with an amine can yield an aniline derivative.

Reduction: Reduction of the nitro group yields the corresponding aniline.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Chloro-4,5-difluoronitrobenzene features a benzene ring substituted with a nitro group (-NO2), a chlorine atom (Cl), and two fluorine atoms (F). The presence of these electronegative substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.

Applications in Medicinal Chemistry

The unique structure of this compound suggests potential applications in medicinal chemistry:

- Biological Activity : The nitro and fluorine groups can contribute to various biological activities, making this compound a candidate for further pharmacological studies. Research indicates that compounds with similar structures have shown activity against certain biological targets .

- Intermediate in Drug Synthesis : As an intermediate, it can be utilized in the synthesis of more complex pharmaceutical agents. For instance, derivatives of difluoronitrobenzene have been explored for their inhibitory effects on enzymes involved in inflammatory pathways .

Environmental Considerations

Research has also focused on the environmental impact of halogenated nitro compounds. Studies have indicated that such compounds can be persistent environmental contaminants and may exhibit toxicity to aquatic organisms . The metabolism of related nitro compounds has been investigated to understand their degradation pathways and potential ecological risks .

Case Studies

- Synthesis of Heterocyclic Compounds : A study demonstrated the use of this compound in synthesizing heterocyclic compounds through nucleophilic aroylation. This method yielded various derivatives that exhibited promising biological activities .

- Toxicological Studies : Investigations into the toxicity of chloronitrobenzenes revealed that exposure to such compounds could lead to adverse health effects in animal models. These studies emphasize the need for careful handling and assessment of safety protocols when working with these chemicals .

Mécanisme D'action

The mechanism of action of 3-Chloro-4,5-difluoronitrobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and halogen groups. These groups stabilize the negative charge developed during nucleophilic aromatic substitution, facilitating the reaction . The compound can also undergo reduction reactions, where the nitro group is converted to an amine, altering its chemical properties and reactivity .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Appearance : Colorless to pale yellow crystalline solid or powder .

- Melting Point : 89–91°C .

- Boiling Point : 220–232.6°C (predicted) .

- Density : 1.591 ± 0.06 g/cm³ .

- Solubility: Miscible in ethanol, acetone, and dimethylformamide (DMF) .

- Refractive Index : 1.531 .

Applications :

Primarily used as an intermediate in synthesizing dyes, agrochemicals, and pharmaceuticals. Its halogenated nitrobenzene structure enables selective reactivity in substitution and coupling reactions .

Comparison with Similar Halogenated Nitrobenzenes

Structural and Functional Differences

The reactivity and applications of halogenated nitrobenzenes depend on the position and electronegativity of substituents. Below is a comparative analysis of key analogues:

Reactivity Trends

Electron-Withdrawing Effects :

- Fluorine and nitro groups at adjacent positions (e.g., this compound) enhance electrophilic substitution resistance but favor nucleophilic aromatic substitution (SNAr) at chlorine sites .

- In contrast, 2,3,4-Trifluoronitrobenzene exhibits higher reactivity in SNAr due to trifluoromethyl groups increasing electron deficiency .

Dehalogenation :

Industrial and Research Relevance

- Pharmaceuticals: this compound derivatives are explored in kinase inhibitors and anticancer agents due to halogen-mediated target binding . 2,3,4-Trifluoronitrobenzene is critical in synthesizing fluoroquinolone antibiotics .

- Agrochemicals: The chlorine-fluorine synergy in this compound improves pesticidal activity compared to non-halogenated nitrobenzenes .

Activité Biologique

3-Chloro-4,5-difluoronitrobenzene is a halogenated nitrobenzene derivative that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This compound's biological activity, including its potential as a pharmaceutical intermediate and its environmental impact, is crucial for understanding its applications and risks.

This compound (CAS No. 53780-44-2) has the following properties:

- Molecular Formula : C6H3ClF2N2O2

- Molecular Weight : 195.55 g/mol

- Boiling Point : Not specified

- Solubility : Generally soluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on nitrobenzene derivatives have shown their effectiveness against various bacterial strains. The presence of halogen substituents can enhance the lipophilicity of these compounds, potentially increasing their membrane permeability and antimicrobial efficacy .

Cytotoxicity and Pharmacological Potential

In vitro studies have assessed the cytotoxic effects of fluorinated nitrobenzene derivatives on cancer cell lines. The structure-activity relationship (SAR) suggests that the introduction of halogens at specific positions can modulate the compound's cytotoxicity. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating its potential use as an anticancer agent .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various nitrobenzene derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Study 2: Environmental Impact

Another study focused on the environmental degradation of halogenated compounds, including this compound. This research highlighted the compound's persistence in aquatic environments and its potential bioaccumulation in aquatic organisms. The study employed both laboratory experiments and field data to assess the degradation pathways and toxicity towards aquatic life .

Research Findings

- Mechanism of Action : The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with cellular macromolecules.

- Toxicological Studies : Toxicity assessments indicate that while it possesses antimicrobial properties, it also exhibits cytotoxic effects on mammalian cells at higher concentrations.

- Pharmaceutical Applications : Due to its structural attributes, it serves as an important intermediate in synthesizing pharmaceuticals aimed at treating various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4,5-difluoronitrobenzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via electrophilic nitration followed by halogenation. For example, nitrobenzene derivatives undergo regioselective halogenation under controlled conditions. Evidence from Abbott Laboratories highlights the use of carbanion intermediates to direct substitution patterns in polyhalogenated nitrobenzenes . Reaction parameters such as temperature (e.g., maintaining ≤30°C to avoid side reactions) and solvent polarity (e.g., ethanol or DMF) critically influence the position of chloro and fluoro substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : FTIR and NMR are essential. FTIR identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) groups, while <sup>19</sup>F NMR distinguishes between para and meta fluorine environments. <sup>13</sup>C NMR resolves chlorine-induced deshielding effects. NIST spectral databases provide validated reference data for cross-verification .

Q. How can researchers optimize crystallization for high-purity this compound?

- Methodological Answer : Slow cooling in methanol or ethanol promotes crystal formation. Acidification of the reaction mixture (e.g., 2N HCl) precipitates impurities, while repeated recrystallization removes residual solvents. Monitoring via HPLC ensures ≥95% purity, as demonstrated in crystallization protocols for structurally similar nitroaromatics .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group meta-directing effect dominates, but fluorine’s electronegativity enhances para-site activation. Computational studies (e.g., DFT) reveal that chlorine’s steric bulk at the 3-position disfavors ortho substitutions. Kinetic experiments with amines or thiols under varying pH (8–12) can map substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nitro group reduction vs. halogen displacement). Systematic DOE (Design of Experiments) using catalysts like CuI/KF in DMSO at 120°C can isolate optimal conditions. Cross-referencing with analogous compounds (e.g., 4-Chloro-2-fluoronitrobenzene) clarifies solvent-dependent side reactions .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for material science applications?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level quantify frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Electron-withdrawing groups (nitro, halogens) lower LUMO energies, enhancing suitability as electron-deficient building blocks for fluorinated polymers or OLEDs .

Data-Driven Research Questions

Q. What analytical workflows validate the stability of this compound under storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS monitor degradation products (e.g., hydrolysis to benzoic acids). Comparative TGA/DSC analysis identifies thermal decomposition thresholds (>200°C), critical for handling guidelines .

Q. How do isotopic labeling studies (e.g., <sup>18</sup>O in nitro groups) elucidate mechanistic pathways in reactions of this compound?

- Methodological Answer : Synthesizing <sup>18</sup>O-labeled analogs via H2<sup>18</sup>O exchange under acidic conditions allows tracking oxygen transfer in reduction or substitution reactions. MS/MS fragmentation patterns confirm label retention, distinguishing between radical vs. ionic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.